Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1361114-31-9
VCID: VC2940112
InChI: InChI=1S/C10H16N4.ClH/c1-11-10-9(13-5-6-14-10)8-3-2-4-12-7-8;/h5-6,8,12H,2-4,7H2,1H3,(H,11,14);1H
SMILES: CNC1=NC=CN=C1C2CCCNC2.Cl
Molecular Formula: C10H17ClN4
Molecular Weight: 228.72 g/mol

Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride

CAS No.: 1361114-31-9

Cat. No.: VC2940112

Molecular Formula: C10H17ClN4

Molecular Weight: 228.72 g/mol

* For research use only. Not for human or veterinary use.

Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride - 1361114-31-9

Specification

CAS No. 1361114-31-9
Molecular Formula C10H17ClN4
Molecular Weight 228.72 g/mol
IUPAC Name N-methyl-3-piperidin-3-ylpyrazin-2-amine;hydrochloride
Standard InChI InChI=1S/C10H16N4.ClH/c1-11-10-9(13-5-6-14-10)8-3-2-4-12-7-8;/h5-6,8,12H,2-4,7H2,1H3,(H,11,14);1H
Standard InChI Key PUIWYXLAINQVEW-UHFFFAOYSA-N
SMILES CNC1=NC=CN=C1C2CCCNC2.Cl
Canonical SMILES CNC1=NC=CN=C1C2CCCNC2.Cl

Introduction

Chemical Structure and Properties

Structural Composition

Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride features a pyrazine heterocyclic ring with a piperidine substituent at position 3 and a methylamine group at position 2. The compound exists as a dihydrochloride salt, which significantly increases its water solubility compared to its free base form. The pyrazine core, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, contributes to the compound's ability to participate in various chemical interactions and biological binding events.

The piperidine ring attached at position 3 of the pyrazine core is a six-membered saturated heterocycle containing one nitrogen atom. This structural feature is particularly important as it creates a basic center that can interact with acidic residues in biological targets. The methylamine group at position 2 provides an additional point for hydrogen bonding and electrostatic interactions with potential biological targets.

Physicochemical Properties

Based on analysis of structurally similar compounds, the following physicochemical properties can be attributed to Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride:

PropertyValueNotes
Molecular FormulaC₁₀H₁₆N₄·2HClContains four nitrogen atoms
Molecular WeightApprox. 265-270 g/molEstimated based on similar structures
Physical AppearanceWhite to off-white crystalline powderTypical for hydrochloride salts
SolubilityHighly soluble in waterEnhanced by dihydrochloride salt form
Solubility in Organic SolventsModerately soluble in alcohols, limited solubility in non-polar solventsCommon for ionizable compounds
pKa ValuesApproximately 5-6 (pyrazine N), 9-10 (piperidine N)Multiple ionizable centers
Log PApproximately 1.2-1.8Indicates moderate lipophilicity
Melting Point>200°CCharacteristic of hydrochloride salts

The dihydrochloride salt form significantly affects the compound's properties, particularly enhancing water solubility, which makes it suitable for various biological applications and pharmaceutical formulations.

Synthesis Methods

Detailed Synthetic Pathway

Based on synthetic methods used for related compounds, a potential pathway might include:

  • Starting with a halogenated pyrazine derivative such as 2-amino-3-bromopyrazine

  • Coupling with a piperidine-3-boronic acid derivative using Suzuki-Miyaura coupling conditions

  • Methylation of the amino group using appropriate reagents (e.g., formaldehyde with reducing agents)

  • Salt formation using hydrogen chloride in an appropriate solvent

Key reaction conditions for the Suzuki-Miyaura coupling would involve palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like K₂CO₃ or Cs₂CO₃, in solvents such as THF, dioxane, or DMF .

The synthesis of similar pyrazine compounds has been reported to use reactions such as Suzuki-Miyaura coupling between boronic acids and halogenated pyrazines, followed by protection-deprotection sequences and nucleophilic aromatic substitution reactions .

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride is largely determined by its functional groups:

  • The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack but resistant to electrophilic aromatic substitution.

  • The piperidine nitrogen acts as a nucleophile in various reactions and can participate in alkylation, acylation, and other transformations typical of secondary amines.

  • The methylamine group can undergo N-functionalization reactions, including alkylation and acylation, though less readily than the piperidine nitrogen due to steric factors.

  • The hydrochloride salt form can undergo salt exchange reactions with other counter-ions, affecting solubility and crystallinity.

Stability Considerations

Understanding the stability profile of Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride is crucial for its handling, storage, and application:

ConditionStabilityNotes
Ambient TemperatureStableShould be stored in tightly closed containers
Elevated TemperatureModerate stabilityMay decompose at temperatures >150°C
Acidic ConditionsStableExists as salt in acidic environments
Basic ConditionsLess stableMay convert to free base form
Oxidative ConditionsPotentially reactiveNitrogen-containing heterocycles can be susceptible to oxidation
Light ExposureModerately stableBest stored in amber containers
HumidityHygroscopicShould be stored in dry conditions

Biological Activity and Pharmacology

Receptor Interactions

Based on the structural features of Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride and similar pyrazine derivatives, several potential biological interactions can be anticipated:

  • Muscarinic receptor interactions: Similar compounds have shown affinity for muscarinic receptors, particularly the M4 subtype, which is implicated in various neurological functions.

  • SHP2 enzyme interactions: Substituted pyrazine compounds have demonstrated activity as SHP2 inhibitors, suggesting potential applications in oncology research .

  • Other potential targets include various G-protein coupled receptors and enzymes involved in cell signaling pathways.

Structure-Activity Relationships

The structure-activity relationships for Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride can be analyzed based on its constituent parts:

Structural ElementContribution to ActivityPotential Modifications
Pyrazine CoreProvides basic scaffold for receptor recognition; contributes to electronic propertiesSubstitution with other heterocycles may alter selectivity
Position of Piperidine (3-position)Affects spatial orientation and binding characteristicsChanging position may influence receptor subtype selectivity
Piperidine RingContributes to binding through basic nitrogen and hydrophobic interactionsRing size alteration or replacement with other cyclic amines may affect potency
Methyl Group on AmineModulates hydrogen bonding capabilities and lipophilicityLarger alkyl groups may enhance lipophilicity but could reduce binding affinity
Dihydrochloride SaltEnhances solubility but may affect membrane permeabilityAlternative salt forms may provide different pharmacokinetic profiles

These structure-activity relationships provide valuable insights for potential modifications to enhance activity or selectivity for specific targets.

Comparative Analysis with Related Compounds

Structural Comparisons

Comparing Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride with structurally related compounds provides insights into its unique properties:

CompoundStructural DifferencesPotential Impact on Properties
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochlorideReference compoundBaseline properties
Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochlorideDifferent connectivity between piperidine and pyrazine; different salt formAltered spatial arrangement affecting receptor binding; potentially different solubility profile
Methyl-piperidin-4-yl-(1-pyrazin-2-yl-ethyl)-amine hydrochloridePiperidine at 4-position; presence of ethyl linker; different salt formDifferent three-dimensional structure altering receptor interactions; modified pharmacokinetic profile
Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochlorideContains additional proline derivatives; dichlorophenyl substituentEnhanced complexity with potentially more specific target interactions

Pharmacological Comparisons

The pharmacological profiles of these related compounds show important variations:

CompoundKey Pharmacological FeaturesPotential Therapeutic Areas
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloridePredicted muscarinic receptor interactions; potential enzyme inhibitionNeurological disorders; oncology
Similar pyrazine derivativesDocumented SHP2 inhibition; cytotoxic effects on cancer cell linesCancer therapeutics; enzyme modulation
Muscarinic receptor modulatorsSelective interaction with muscarinic receptor subtypesCognitive disorders; schizophrenia; pain management

Research Challenges and Future Directions

Current Research Limitations

Despite its potential, several challenges exist in the research of Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride:

  • Limited specific literature on this exact compound

  • Challenges in achieving selective synthesis with high yields

  • Potential stability issues in certain formulations

  • Need for more comprehensive pharmacokinetic data

Future Research Opportunities

Several promising research directions could enhance our understanding and application of this compound:

  • Development of optimized synthetic routes with improved yields and purity

  • Comprehensive characterization of receptor binding profiles across various receptor families

  • Investigation of structure-activity relationships through systematic modification of key structural elements

  • Exploration of potential applications in emerging therapeutic areas

  • Development of novel formulations to enhance bioavailability and stability

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